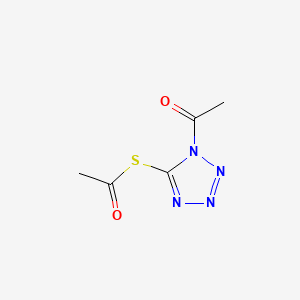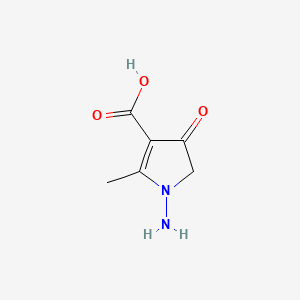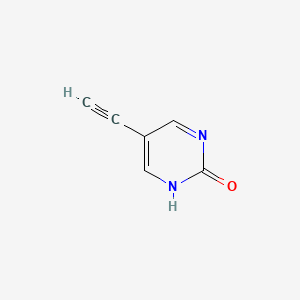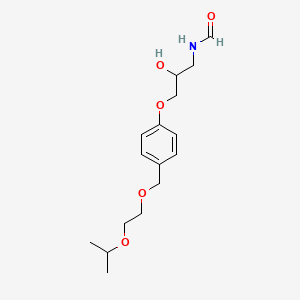![molecular formula C6H10N4O3 B583734 N-[1-(1,2-dihydroxyethyl)-1,2,4-triazol-3-yl]acetamide CAS No. 151161-65-8](/img/structure/B583734.png)
N-[1-(1,2-dihydroxyethyl)-1,2,4-triazol-3-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(1,2-dihydroxyethyl)-1,2,4-triazol-3-yl]acetamide is a chemical compound with the molecular formula C6H10N4O3 and a molecular weight of 186.17 g/mol It is characterized by the presence of a triazole ring substituted with a dihydroxyethyl group and an acetamide moiety
Vorbereitungsmethoden
The synthesis of N-[1-(1,2-dihydroxyethyl)-1,2,4-triazol-3-yl]acetamide involves several steps. One common synthetic route includes the reaction of 1,2,4-triazole with an appropriate dihydroxyethyl precursor under controlled conditions. The reaction typically requires the use of a catalyst and specific reaction conditions, such as temperature and pH, to ensure the desired product is obtained . Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
N-[1-(1,2-dihydroxyethyl)-1,2,4-triazol-3-yl]acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
N-[1-(1,2-dihydroxyethyl)-1,2,4-triazol-3-yl]acetamide has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential interactions with biological macromolecules. In medicine, this compound could be explored for its therapeutic properties, such as antimicrobial or anticancer activities . Additionally, it may have industrial applications in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-[1-(1,2-dihydroxyethyl)-1,2,4-triazol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The dihydroxyethyl group and triazole ring are key functional groups that contribute to its activity. These groups may interact with enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
N-[1-(1,2-dihydroxyethyl)-1,2,4-triazol-3-yl]acetamide can be compared with other similar compounds, such as N-[1-(1,2-dihydroxyethyl)-1H-1,2,4-triazol-3-yl]formamide and N-[1-(1,2-dihydroxyethyl)-1H-1,2,4-triazol-3-yl]propionamide . These compounds share the triazole ring and dihydroxyethyl group but differ in the acyl substituent. The uniqueness of this compound lies in its specific acetamide moiety, which may confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
151161-65-8 |
|---|---|
Molekularformel |
C6H10N4O3 |
Molekulargewicht |
186.171 |
IUPAC-Name |
N-[1-(1,2-dihydroxyethyl)-1,2,4-triazol-3-yl]acetamide |
InChI |
InChI=1S/C6H10N4O3/c1-4(12)8-6-7-3-10(9-6)5(13)2-11/h3,5,11,13H,2H2,1H3,(H,8,9,12) |
InChI-Schlüssel |
YMCGTWMQZPZPKH-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=NN(C=N1)C(CO)O |
Synonyme |
Acetamide, N-[1-(1,2-dihydroxyethyl)-1H-1,2,4-triazol-3-yl]- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![N-Hydroxy-4-((2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)methyl)benzamide 2,2,2-trifluoroacetate](/img/structure/B583668.png)


